1-(4-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one, also known as (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one, is an organic compound characterized by its α,β-unsaturated carbonyl structure. It has a molecular formula of C17H16O2 and a molecular weight of approximately 252.31 g/mol. This compound exhibits a melting point of around 130 °C and a predicted boiling point of 412.1 °C, with a density of 1.096 g/cm³ at room temperature . The compound is often utilized in organic synthesis as a building block for more complex molecules due to its reactive double bond and carbonyl group.
These reactions make it valuable in synthetic organic chemistry for constructing diverse molecular architectures.
Research indicates that 1-(4-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one possesses notable biological activities. It has been studied for its potential as an inhibitor of monoamine oxidase B, an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. In vitro studies have shown that derivatives of this compound can inhibit monoamine oxidase B with varying degrees of potency, suggesting its potential as a therapeutic agent . Additionally, compounds with similar structures have demonstrated anti-inflammatory and anticancer properties, indicating a broader spectrum of biological activity.
The synthesis of 1-(4-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound and its derivatives.
Due to its unique chemical structure and biological properties, 1-(4-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one finds applications in various fields:
Interaction studies involving 1-(4-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one focus on its binding affinity and inhibitory effects on specific enzymes like monoamine oxidase B. Molecular docking studies have been performed to elucidate the binding modes and affinities of this compound and its derivatives, providing insights into their potential therapeutic applications . These studies enhance the understanding of structure-activity relationships critical for drug development.
Several compounds share structural similarities with 1-(4-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one. Here are some notable examples:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 3-(4-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one | 50990-40-4 | Variation in position of substituents on the double bond |
| (E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one | 6552-71-2 | Different geometric isomer affecting biological activity |
| trans-4-Methoxy-4'-methylchalcone | Not Listed | Chalcone derivative with potential anti-cancer properties |
These compounds exhibit variations in their substituents or geometric configurations, influencing their biological activities and applications. The unique combination of methoxy and methyl groups in 1-(4-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one contributes to its distinctive reactivity and biological profile compared to its analogs.